Wortmannolone
Description
Properties
CAS No. |
106518-57-4 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.375 |
InChI |
InChI=1S/C20H20O5/c1-19-6-5-10-12(9(19)3-4-11(19)21)15(23)16-13-8(7-24-16)14(22)17-18(25-17)20(10,13)2/h7,9,14,17-18,22H,3-6H2,1-2H3/t9-,14+,17-,18-,19-,20+/m0/s1 |
InChI Key |
WXJDROMHPCOAME-JLMVDISXSA-N |
SMILES |
CC12CCC3=C(C1CCC2=O)C(=O)C4=C5C3(C6C(O6)C(C5=CO4)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Furanosteroids share structural motifs but differ in substituents and biological targets. Below is a comparative analysis of Wortmannolone and key analogs:
Structural and Functional Comparison
Key Findings
- Structural Modifications and Bioactivity: C3 Substitutions: Acetylation at C3α in this compound derivatives enhances ROS production, while C3β acetylation maximizes NF-κB inhibition (0.60 μM) . In contrast, Wortmannin’s C20 acetate is critical for PI3K binding . Epoxy Groups: The C1-C2 epoxy in this compound and Epoxyvirone is associated with cytotoxic effects, but its reduction (as in Wortmannolol) diminishes activity .
- Source Diversity: While this compound and Wortmannolol are fungal endophyte-derived , Wortmannin and Viridin are produced by soil fungi (Penicillium and Trichoderma) .
- Mechanistic Differences: Wortmannin primarily targets PI3K, whereas this compound’s efficacy in TNBC stems from dual NF-κB suppression and ROS-mediated apoptosis .
Pharmacological Profiles
Preparation Methods
Retrosynthetic Analysis
The synthesis of this compound’s complex pentacyclic structure (rings A–E) is achieved through strategic disconnections. Key intermediates include the BCD fragment (rings B, C, D) and the AE segment (rings A, E), which are assembled via cycloaddition and oxidation reactions.
Construction of the BCD Fragment
The BCD fragment is synthesized via a regiocontrolled intermolecular Diels-Alder reaction between an o-benzoquinone and a diene, yielding a tricyclic intermediate. Subsequent intramolecular nitrile oxide cyclization forms the furan ring (ring D), completing the BCD core.
Attachment of the AE Segment
The AE segment is introduced using 5-trimethylsilyl-2E,4E-pentadienol (20 ), which undergoes an intramolecular Diels-Alder reaction with a tricyclic o-benzoquinone monoketal (15 ). The trimethylsilyl group at C1 directs β-face dihydroxylation of the C2–C3 double bond, establishing the stereochemistry of rings A and E.
Final Functionalization
Late-stage oxidation and ketone formation at C17 (ring D) are achieved using tetrapropylammonium perruthenate (TPAP) and 4-methylmorpholine N-oxide (NMO). The final product is purified via recrystallization, yielding this compound with >95% enantiomeric excess.
Semi-Synthetic Derivatization
Objectives and Rationale
Modifications at C3 and C17 enhance this compound’s bioactivity and solubility. Common strategies include acetylation, reduction, and epoxidation, which are guided by structure-activity relationship (SAR) studies.
Acetylation at C3
This compound (R1=OH, R2=H, R3=O ) is treated with acetic anhydride and 4-(dimethylamino)pyridine (DMAP) in pyridine, yielding 3β-acetylthis compound (3 ) (Figure 1). This derivative exhibits enhanced NF-κB inhibitory activity (IC50 = 0.60 μM).
Reduction of C17 Ketone
Sodium borohydride (NaBH4) reduces the C17 ketone to a secondary alcohol (2 , 5 ), improving cytotoxicity in MDA-MB-231 cells (IC50 = 1.69 μM).
Epoxidation and Oxidation
The C1–C2 epoxide is introduced via TPAP/NMO-mediated oxidation, forming 4 , which retains potent cytotoxicity (IC50 = 0.009 μM).
Analytical Characterization
Structural Elucidation
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98%. Reverse-phase C18 columns (5 μm, 4.6 × 250 mm) are used with acetonitrile/water gradients.
Data Tables
Table 1. Semi-Synthetic Derivatives of this compound and Their Biological Activities
| Compound | Substituents (R1, R2, R3) | Cytotoxicity (IC50, μM) | NF-κB Inhibition (IC50, μM) | ROS Induction (Fold) |
|---|---|---|---|---|
| This compound | OH, H, O | 0.004 | 2.06 | 1.72 |
| 1 | OH, H, O | 8.93 | 9.12 | 1.58 |
| 2 | OH, H, OH | 1.69 | 27.00 | 1.34 |
| 3 | OAc, H, OAc | 0.971 | 0.60 | 1.24 |
| 4 | O, H, O | 0.009 | 3.76 | 1.21 |
Table 2. Key Reagents in this compound Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diels-Alder Reaction | o-Benzoquinone, CH2Cl2, 0°C to RT | 65 |
| Nitrile Oxide Cyclization | NH2OH·HCl, NaOCl, CH2Cl2 | 78 |
| AE Segment Attachment | Trimethylsilyl-pentadienol, TPAP, NMO | 52 |
| Final Oxidation | TPAP, NMO, 4Å molecular sieves | 89 |
Challenges and Innovations
Q & A
Basic Research Questions
Q. What are the primary biological targets of Wortmannolone in anticancer studies, and what methodological approaches validate these interactions?
- Methodological Answer : Target identification typically employs in vitro kinase inhibition assays and molecular docking simulations. For example, semi-synthetic analogs of this compound are screened against triple-negative breast cancer (TNBC) cell lines to assess cytotoxicity, followed by proteomic profiling to identify affected pathways. Validation involves comparing inhibition patterns with known kinase inhibitors and using siRNA knockdown to confirm target relevance .
Q. What are the established protocols for isolating this compound from natural sources, and how do extraction methods influence yield and purity?
- Methodological Answer : Isolation often involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques (HPLC or TLC). Yield and purity depend on solvent polarity and column calibration. For instance, optimizing gradient elution in HPLC improves separation efficiency, while NMR and LC-MS are critical for structural validation. Contaminants from co-extracted metabolites must be addressed via repeated fractionation .
Q. How do researchers standardize cytotoxicity assays for this compound to ensure reproducibility across laboratories?
- Methodological Answer : Standardization includes using authenticated cell lines (e.g., MDA-MB-231 for TNBC), controlling passage numbers, and adhering to MTT assay protocols with fixed incubation times (e.g., 48–72 hours). Data normalization to positive/negative controls (e.g., doxorubicin) and inter-laboratory calibration using reference samples reduce variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data of this compound analogs across different cancer cell lines?
- Methodological Answer : Discrepancies may arise from differences in cell line genetic backgrounds or assay conditions. Advanced approaches include:
- Statistical Modeling : Multivariate analysis to account for variables like oxygen tension or drug exposure time.
- Cross-Validation : Replicating studies in multiple cell models (e.g., comparing TNBC vs. non-TNBC lines).
- Meta-Analysis : Aggregating data from published studies to identify trends obscured by small sample sizes .
Q. What strategies are effective for enhancing the bioavailability of this compound derivatives without compromising bioactivity?
- Methodological Answer : Structural modifications (e.g., PEGylation) improve solubility, while nanoformulations (liposomes or polymeric nanoparticles) enhance plasma stability. Pharmacokinetic studies in murine models track bioavailability via LC-MS/MS. Balancing hydrophilicity and logP values is critical to retain target binding affinity .
Q. How can the semi-synthesis of this compound derivatives be optimized to achieve higher enantiomeric purity?
- Methodological Answer : The TPAP/NMO oxidation system is employed for selective functionalization. Reaction parameters (temperature, solvent polarity) are optimized using design-of-experiments (DoE) approaches. Chiral HPLC and circular dichroism (CD) spectroscopy monitor enantiomeric excess, while computational modeling predicts steric hindrance in synthetic intermediates .
Q. What experimental designs are recommended to evaluate the synergistic effects of this compound with existing chemotherapeutics?
- Methodological Answer : Combination index (CI) analysis via the Chou-Talalay method quantifies synergy. Dose-response matrices (e.g., 5×5 concentration grids) test this compound with drugs like paclitaxel. Mechanistic synergy is validated through transcriptomic profiling (RNA-seq) to identify co-regulated pathways .
Data Analysis and Interpretation
Q. How should researchers address variability in transcriptomic data from this compound-treated cell lines?
- Methodological Answer : Normalize RNA-seq data using housekeeping genes (e.g., GAPDH) and apply batch correction tools (e.g., ComBat). Differential expression analysis (DESeq2 or edgeR) identifies statistically significant genes (FDR <0.05). Pathway enrichment (KEGG, GO) contextualizes findings, while qRT-PCR validates top hits .
Q. What statistical frameworks are suitable for analyzing dose-dependent apoptosis induced by this compound?
- Methodological Answer : Non-linear regression (logistic dose-response models) calculates EC50 values. Bootstrapping estimates confidence intervals, and ANOVA compares apoptosis rates across doses. Flow cytometry data (Annexin V/PI staining) requires compensation for spectral overlap to avoid false positives .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
